(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
Description
This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthren core modified with a 17-chloro, 16-formyl, and 3-acetate substituent. Its stereochemistry (10R,13S) and substitution pattern distinguish it from related compounds. Such modifications are common in medicinal chemistry to optimize pharmacokinetic or pharmacodynamic profiles. Structural data from crystallography (using SHELX software ) and synthetic protocols (e.g., Ullmann coupling ) underpin its characterization and production.
Properties
Molecular Formula |
C22H29ClO3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
[(10R,13S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H29ClO3/c1-13(25)26-16-6-8-21(2)15(11-16)4-5-17-18(21)7-9-22(3)19(17)10-14(12-24)20(22)23/h4,12,16-19H,5-11H2,1-3H3/t16?,17?,18?,19?,21-,22-/m0/s1 |
InChI Key |
UCTLHLZWKJIXJI-VWSDOHLZSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound (10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (CAS Number: 1865-56-1) is a complex organic molecule with significant biological potential. Its unique structure includes multiple functional groups and stereocenters that contribute to its reactivity and biological activity. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 376.917 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 484.1 ± 45.0 °C at 760 mmHg |
| Flash Point | 165.1 ± 27.7 °C |
| LogP | 4.99 |
| PSA | 43.37 Å |
These properties suggest that the compound may exhibit lipophilic characteristics, which can influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features may exhibit various biological activities, including:
- Antitumor Activity : Compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation.
- Hormonal Activity : Given its steroid-like structure, it may interact with hormonal pathways.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on related compounds.
Case Studies
- Antitumor Effects : A study demonstrated that derivatives of similar compounds exhibited IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells, indicating significant cytotoxic activity . Although specific data for the compound is limited, its structural similarities suggest potential for similar effects.
- Hormonal Modulation : Research into steroidal compounds has shown that they can act as agonists or antagonists in hormone signaling pathways. The presence of a chloro substituent and aldehyde group may enhance its interaction with steroid receptors.
- Inflammatory Pathway Interaction : Compounds with similar frameworks have been noted for their ability to suppress NF-kB signaling pathways . This suggests that the compound could potentially exert anti-inflammatory effects through similar mechanisms.
Understanding the mechanism of action for this compound requires further investigation into its interactions at the molecular level. Potential methods for studying these interactions include:
- Molecular Docking Studies : To predict how the compound binds to various biological targets.
- In Vitro Assays : To evaluate its effects on cell lines and primary cells.
- In Vivo Studies : To assess therapeutic efficacy in animal models.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 17β-Estradiol | Steroidal structure | Estrogenic activity |
| Testosterone | Steroidal structure | Androgenic activity |
| Dexamethasone | Corticosteroid | Anti-inflammatory properties |
The unique combination of the dodecahydro framework along with specific functional groups sets this compound apart from others in its class.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares its core cyclopenta[a]phenanthren scaffold with several analogs but differs in substituent type, position, and stereochemistry:
Key Observations :
- The 17-chloro group in the target compound is rare; most analogs feature hydroxyl, acetyl, or aromatic groups at this position .
- The 16-formyl substituent is shared with , but stereochemical variations (e.g., 10R vs.
- Acetate at C3 is common in analogs to improve bioavailability, while hydroxyl or oxo groups may influence hydrogen-bonding capacity .
Pharmacological Activity
- Anticancer Activity: Steroidal derivatives with indole substituents (e.g., compound 10l in ) inhibit cancer cell growth via ferroptosis induction, a mechanism relevant to oral squamous cell carcinoma . The target’s chloro and formyl groups may enhance electrophilicity, promoting similar pathways.
- Androgen Receptor Modulation : Analogs like YXG-158 (from ) degrade androgen receptors, addressing prostate cancer resistance. The target’s stereochemistry (10R,13S) may similarly influence receptor binding.
Physicochemical Properties
Comparative solubility, molecular weight, and stability:
Key Trends :
- Higher molecular weight and lipophilicity (LogP) in the target compound suggest prolonged half-life but reduced aqueous solubility.
- The 17-chloro group may increase metabolic stability compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
